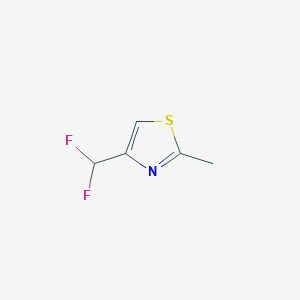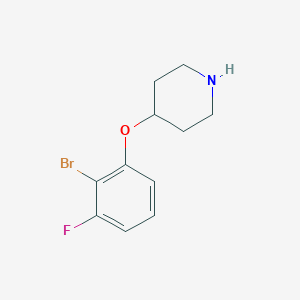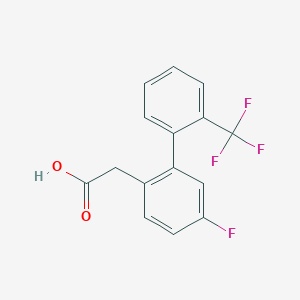
2'-Deoxy-2'-fluoro-5-methylcytidine 5'-triphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-2’-fluoro-5-methylcytidine 5’-triphosphate is a synthetic nucleoside analog It is structurally similar to cytidine but has modifications that enhance its stability and biological activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’-fluoro-5-methylcytidine 5’-triphosphate typically involves multiple steps, starting from a suitable nucleoside precursor. The key steps include:
Fluorination: Introduction of the fluorine atom at the 2’ position of the deoxyribose sugar.
Methylation: Addition of a methyl group at the 5 position of the cytidine base.
Phosphorylation: Conversion of the nucleoside to its triphosphate form through a series of phosphorylation reactions.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time during each step of the synthesis. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required standards for pharmaceutical applications.
化学反应分析
Types of Reactions
2’-Deoxy-2’-fluoro-5-methylcytidine 5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the triphosphate moiety.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as ammonia or amines for substitution reactions.
Major Products
The major products formed from these reactions include various phosphorylated derivatives and modified nucleosides, depending on the specific reaction conditions and reagents used.
科学研究应用
2’-Deoxy-2’-fluoro-5-methylcytidine 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: Employed in studies of DNA and RNA synthesis, as well as in the development of molecular probes.
Medicine: Investigated for its antiviral properties, particularly against hepatitis C virus, and its potential as an anticancer agent by inhibiting DNA methyltransferases.
Industry: Utilized in the production of diagnostic reagents and therapeutic agents.
作用机制
The mechanism of action of 2’-Deoxy-2’-fluoro-5-methylcytidine 5’-triphosphate involves its incorporation into DNA or RNA, where it acts as a chain terminator. This prevents the elongation of the nucleic acid chain, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The compound targets specific enzymes, such as RNA-dependent RNA polymerase in viruses and DNA methyltransferases in cancer cells, disrupting their normal function and leading to cell death.
相似化合物的比较
Similar Compounds
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another nucleoside analog with antiviral properties.
5-Fluoro-2’-deoxycytidine: A DNA methyltransferase inhibitor used in cancer therapy.
5-Methyl-2’-deoxycytidine: A cytidine analog used in epigenetic studies.
Uniqueness
2’-Deoxy-2’-fluoro-5-methylcytidine 5’-triphosphate is unique due to its combined modifications at the 2’ and 5 positions, which enhance its stability and biological activity. This makes it particularly effective in inhibiting specific enzymes and pathways involved in viral replication and cancer cell proliferation, offering potential advantages over other similar compounds in therapeutic applications.
属性
分子式 |
C10H17FN3O13P3 |
|---|---|
分子量 |
499.17 g/mol |
IUPAC 名称 |
[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17FN3O13P3/c1-4-2-14(10(16)13-8(4)12)9-6(11)7(15)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,15H,3H2,1H3,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19) |
InChI 键 |
ZGJOFWKMPGJMDN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


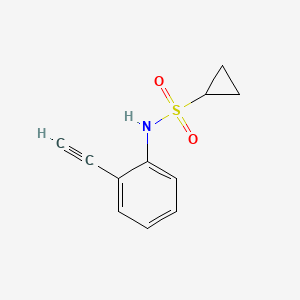
![Glycine, N-[2-[(carboxymethyl)[(2-hydroxyphenyl)methyl]amino]ethyl]-N-[(2-hydroxyphenyl)methyl]-, 1-ethyl ester, monosodium salt (9CI)](/img/structure/B12067661.png)
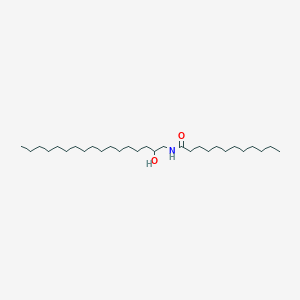
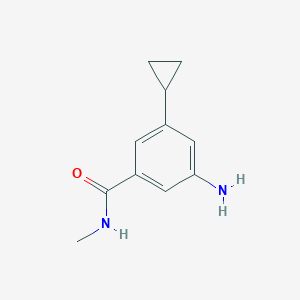

![1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester](/img/structure/B12067689.png)
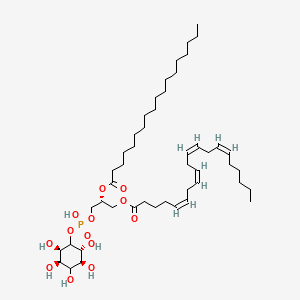


![2-(4-Chloro-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-methyloxolan-3-ol](/img/structure/B12067704.png)

